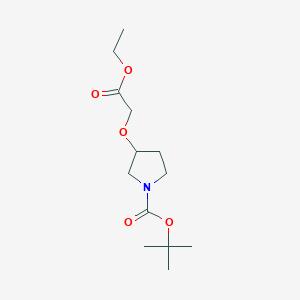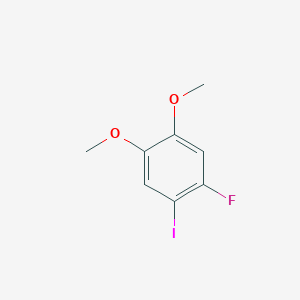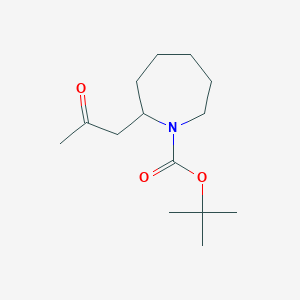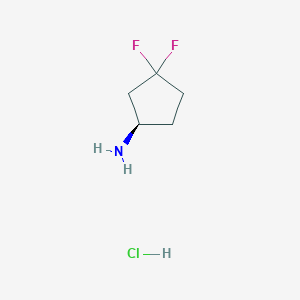
(R)-3,3-difluorocyclopentanamine hydrochloride
Vue d'ensemble
Description
This usually includes the compound’s chemical formula, molecular weight, and structural formula. It may also include the compound’s classification and its uses in various industries or research.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, catalysts, temperature, pressure, and other relevant factors.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound and the nature of the chemical bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other substances, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, stability under various conditions, and its acidity or basicity.Applications De Recherche Scientifique
Syntheses and Analytical Characterizations
Fluoroorganic compounds, such as arylcyclohexylamines, have been extensively studied for their psychoactive properties and interactions with the NMDA receptor, which is critical for understanding dissociative substances. The synthesis and analytical characterization of these compounds provide foundational knowledge for developing new psychoactive substances and understanding their biochemical properties and potential therapeutic applications (Wallach et al., 2016).
Fluorinated Compounds in Biological Imaging
Fluorinated compounds have unique properties that make them useful in biological imaging. For example, fac-tricarbonyl rhenium cations, which include fluorinated ligands, have been used as thiol-reactive luminophores in fluorescence microscopy, demonstrating the potential of fluorinated compounds in targeting and visualizing specific biological entities, such as mitochondria (Amoroso et al., 2008).
Fluorinated Anesthetics and Nonanesthetics
Research into the distribution of fluorinated anesthetics versus nonanesthetics in model membranes provides valuable insights into the pharmacological effects of fluorination on molecular behavior in biological systems. The differences in distribution patterns between anesthetics and nonanesthetics can influence their pharmacological efficacy and safety profiles (Tang et al., 1997).
Fluoroquinolone Antibacterial Agents
The interaction of fluoroquinolone antibacterial agents with aqueous chlorine has been extensively studied, highlighting the behavior of these agents during water chlorination processes. This research is crucial for understanding the environmental impact and degradation pathways of pharmaceutical compounds in water treatment systems (Dodd et al., 2005).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It also includes determining appropriate safety precautions for handling and disposing of the compound.
Orientations Futures
This involves discussing potential future research directions, such as new synthesis methods, potential applications, or further studies into the compound’s properties or mechanism of action.
Propriétés
IUPAC Name |
(1R)-3,3-difluorocyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)2-1-4(8)3-5;/h4H,1-3,8H2;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUHMNFTPGBLCX-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@@H]1N)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3,3-difluorocyclopentanamine hydrochloride | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

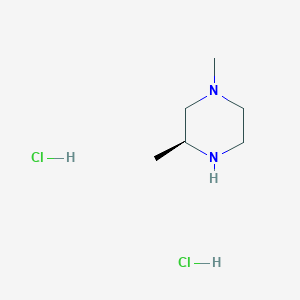
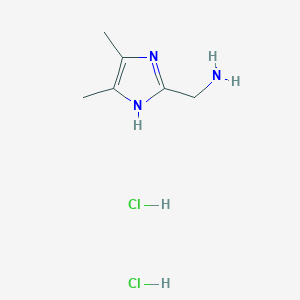

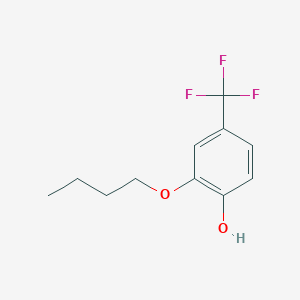
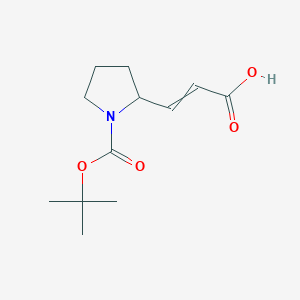
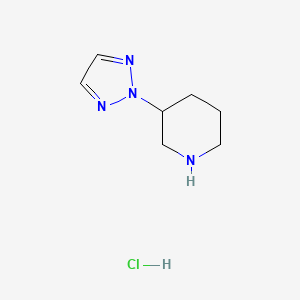
![{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B1532530.png)
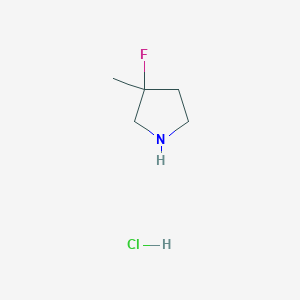
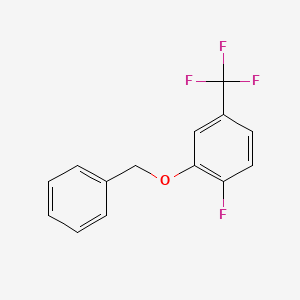
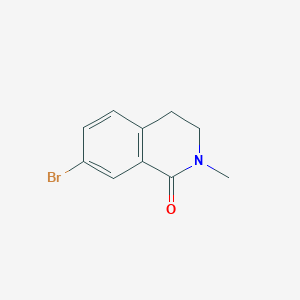
![2-[5-Bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide](/img/structure/B1532538.png)
